molecular formula C17H14ClN3OS B11601637 (E)-5-((2-benzyl-2-phenylhydrazono)methyl)-4-chlorothiazol-2(3H)-one

(E)-5-((2-benzyl-2-phenylhydrazono)methyl)-4-chlorothiazol-2(3H)-one

Katalognummer: B11601637
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: UQPMFCXGMKBVPL-YBFXNURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4-CHLORO-2,3-DIHYDRO-1,3-THIAZOL-2-ONE is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4-CHLORO-2,3-DIHYDRO-1,3-THIAZOL-2-ONE typically involves the condensation of 2-benzyl-2-phenylhydrazine with a suitable thiazolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4-CHLORO-2,3-DIHYDRO-1,3-THIAZOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions typically result in the formation of new thiazolidinone derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4-CHLORO-2,3-DIHYDRO-1,3-THIAZOL-2-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific enzymes and receptors, inhibiting their activity and disrupting cellular processes.

    Pathways Involved: The compound can interfere with multiple signaling pathways, such as those involved in inflammation and cell proliferation.

Eigenschaften

Molekularformel

C17H14ClN3OS

Molekulargewicht

343.8 g/mol

IUPAC-Name

5-[(E)-[benzyl(phenyl)hydrazinylidene]methyl]-4-chloro-3H-1,3-thiazol-2-one

InChI

InChI=1S/C17H14ClN3OS/c18-16-15(23-17(22)20-16)11-19-21(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,22)/b19-11+

InChI-Schlüssel

UQPMFCXGMKBVPL-YBFXNURJSA-N

Isomerische SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=C(NC(=O)S3)Cl

Kanonische SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=C(NC(=O)S3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.